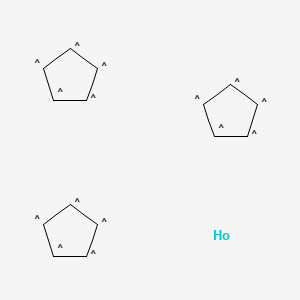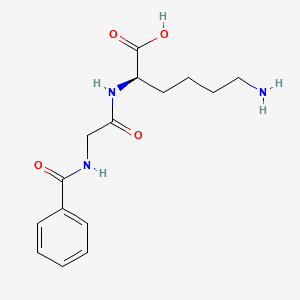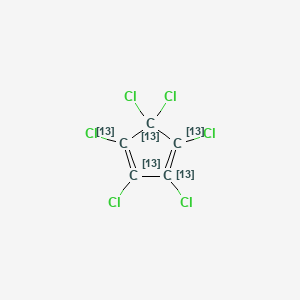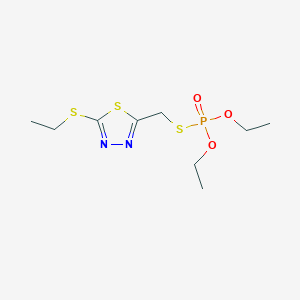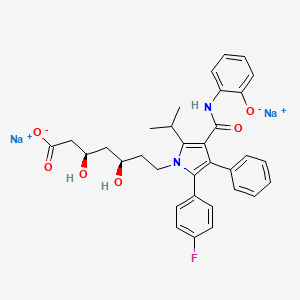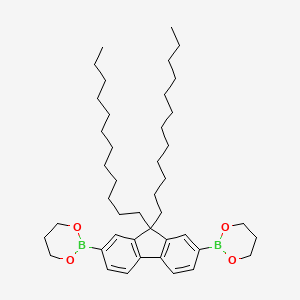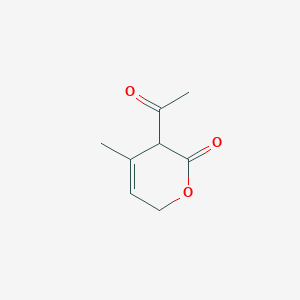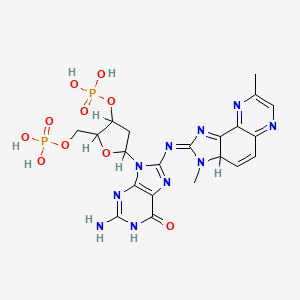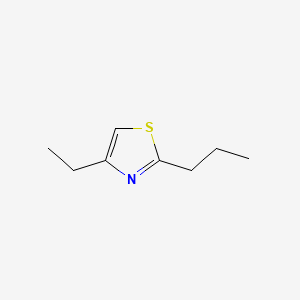
4-Ethyl-2-propylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-propylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. It has the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This compound is characterized by a thiazole ring substituted with ethyl and propyl groups at positions 4 and 2, respectively .
Preparation Methods
The synthesis of 4-Ethyl-2-propylthiazole typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. One common method includes the use of 2-propylthioamide and 4-ethyl-2-chloroacetophenone in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thiazole ring .
Chemical Reactions Analysis
4-Ethyl-2-propylthiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thioethers .
Scientific Research Applications
4-Ethyl-2-propylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets depend on the specific biological context and the substituents on the thiazole ring .
Comparison with Similar Compounds
4-Ethyl-2-propylthiazole can be compared with other 2,4-disubstituted thiazoles, such as:
4-Methyl-2-propylthiazole: Similar structure but with a methyl group instead of an ethyl group at position 4.
4-Ethyl-2-butylthiazole: Similar structure but with a butyl group instead of a propyl group at position 2.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
41981-68-4 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
4-ethyl-2-propyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS/c1-3-5-8-9-7(4-2)6-10-8/h6H,3-5H2,1-2H3 |
InChI Key |
PMIYYESQWZHQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
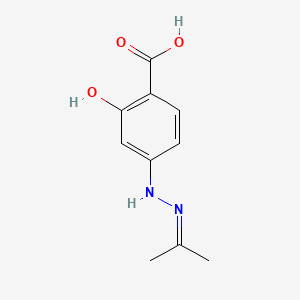
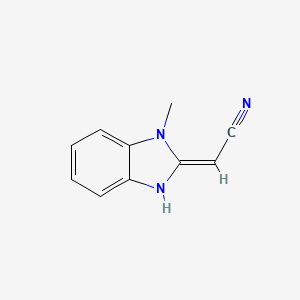
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)

